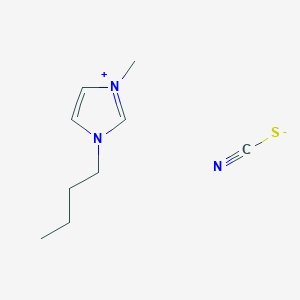
1-丁基-3-甲基咪唑硫氰酸盐
描述
1-Butyl-3-methylimidazolium thiocyanate, also known as 1-Butyl-3-methylimidazolium thiocyanate, is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butyl-3-methylimidazolium thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butyl-3-methylimidazolium thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-methylimidazolium thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
液体燃料的萃取脱硫
1-丁基-3-甲基咪唑硫氰酸盐: ([BMIM][SCN]) 已被广泛研究用于液体燃料的萃取脱硫 . 该过程对于降低燃料中的硫含量以满足环境法规并防止空气污染至关重要。[BMIM][SCN] 已证明可以有效地从液体燃料中去除二苯并噻吩,在温和条件下可实现高达 86.5% 的去除率。其能够在不显著损失活性的情况下重复使用多次,使其成为该领域中很有前景的萃取剂。
储能应用
在储能领域,[BMIM][SCN] 是一种用于增强聚氧化乙烯-高氯酸钠电解质中离子电导率的创新材料 . 该应用与高性能电池和超级电容器的开发特别相关,有助于推动储能技术的进步。
材料科学
[BMIM][SCN] 的独特特性在材料科学中得到应用,特别是作为环己烷和苯的萃取蒸馏中传统夹带剂的替代品 . 该应用突出了 [BMIM][SCN] 在提高化学制造中分离过程效率方面的作用。
化学合成
[BMIM][SCN] 在化学合成中用作可以促进各种反应的溶剂 . 它的离子性质和溶剂性质使其能够溶解多种物质,使其成为合成新化合物和材料的通用工具。
分析化学
在分析化学中,[BMIM][SCN] 因其提取和纯化化合物的能力而被采用 . 它对某些盐的高溶解度以及在分析条件下的稳定性使其成为样品制备和分析中宝贵的溶剂。
环境科学
[BMIM][SCN] 在环境科学中的应用体现在其在污染控制技术中的应用 . 它在萃取脱硫中的作用有助于生产更清洁的燃料,从而减少燃料燃烧对环境的影响。
制药行业
[BMIM][SCN] 被认为是用于从植物中提取生物活性化合物的有效溶剂,这在制药行业中可能具有潜在的应用价值 . 这突出了它在开发新药物和治疗剂中的重要性。
作用机制
Target of Action
The primary target of 1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is the desulfurization of liquid fuels . It has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . Additionally, it has been used in polyethylene oxide-sodium perchlorate electrolyte to increase its ionic conductivity .
Mode of Action
The compound interacts with its targets through a process known as extractive desulfurization . The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on the removal of dibenzothiophene from liquid fuel have been investigated .
Biochemical Pathways
The biochemical pathways affected by [BMIM][SCN] primarily involve the removal of sulfur compounds from liquid fuels . This process is crucial in reducing the sulfur content in fuels, which can lead to the formation of SOx compounds that pollute the air and cause acid rain .
Result of Action
The result of [BMIM][SCN]'s action is the effective desulfurization of liquid fuels . In extractive desulfurization, the removal of dibenzothiophene in n-dodecane was 86.5% for a mass ratio of 1:1 in 30 min at 30 °C under mild process conditions . [BMIM][SCN] could be reused five times without a significant decrease in activity .
Action Environment
The action of [BMIM][SCN] can be influenced by environmental factors such as temperature and time . For instance, the removal efficiency of dibenzothiophene increases with time and temperature . Furthermore, the thermal stability of [BMIM][SCN] is crucial for its application in processes that require elevated temperatures .
安全和危害
未来方向
[BMIM][SCN] can be used for energy applications, such as in the fabrication of lithium-ion batteries . It shows a higher degree of solubility of lithium salts such as lithium perchlorate (LiClO4) and N-lithiotrifluoromethanesulfonimide (LiTFSI) when compared to other room temperature ionic liquids due to the presence of polarizable anion (-SCN) .
生化分析
Biochemical Properties
1-Butyl-3-methylimidazolium thiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to enhance the solubility of lithium salts, such as lithium perchlorate and N-lithiotrifluoromethanesulfonimide, due to the presence of the polarizable thiocyanate anion . Additionally, 1-Butyl-3-methylimidazolium thiocyanate has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . The interactions between 1-Butyl-3-methylimidazolium thiocyanate and these biomolecules are primarily driven by electrostatic forces and hydrogen bonding, which facilitate the stabilization of various biochemical complexes.
Cellular Effects
The effects of 1-Butyl-3-methylimidazolium thiocyanate on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the addition of 1-Butyl-3-methylimidazolium thiocyanate to polyethylene oxide-sodium perchlorate electrolytes has been found to increase ionic conductivity, which can impact cellular electrical properties . Furthermore, studies have demonstrated that 1-Butyl-3-methylimidazolium thiocyanate can reduce the crystallinity of polymer chains, thereby affecting cellular structural integrity .
Molecular Mechanism
At the molecular level, 1-Butyl-3-methylimidazolium thiocyanate exerts its effects through various binding interactions with biomolecules. The compound’s imidazolium cation and thiocyanate anion interact with enzymes and proteins, leading to enzyme inhibition or activation. For example, 1-Butyl-3-methylimidazolium thiocyanate has been shown to inhibit the activity of certain sulfur-containing enzymes, thereby affecting sulfur metabolism . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Butyl-3-methylimidazolium thiocyanate over time have been extensively studied in laboratory settings. This compound has demonstrated remarkable thermal stability, with minimal degradation observed even after prolonged exposure to elevated temperatures . The accumulation of degradation products can affect the compound’s physicochemical properties and, consequently, its biological activity. Long-term studies have shown that 1-Butyl-3-methylimidazolium thiocyanate can be reused multiple times without significant loss of activity, making it a valuable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Butyl-3-methylimidazolium thiocyanate vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, 1-Butyl-3-methylimidazolium thiocyanate can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings underscore the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing adverse effects.
Metabolic Pathways
1-Butyl-3-methylimidazolium thiocyanate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with sulfur-containing enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, 1-Butyl-3-methylimidazolium thiocyanate has been shown to affect the extraction of cobalt from nickel salts, highlighting its role in metal ion metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical systems.
Transport and Distribution
The transport and distribution of 1-Butyl-3-methylimidazolium thiocyanate within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s imidazolium cation and thiocyanate anion facilitate its movement across cellular membranes, allowing it to accumulate in specific cellular compartments . Studies have shown that 1-Butyl-3-methylimidazolium thiocyanate can be effectively distributed within tissues, where it exerts its biochemical effects . The compound’s transport properties are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Butyl-3-methylimidazolium thiocyanate is determined by its targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is essential for its activity, as it allows 1-Butyl-3-methylimidazolium thiocyanate to interact with specific biomolecules and exert its biochemical effects. The compound’s ability to target specific subcellular compartments underscores its potential as a versatile tool in biochemical research.
属性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHYMZEOJSYQH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047914 | |
| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344790-87-0 | |
| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344790-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


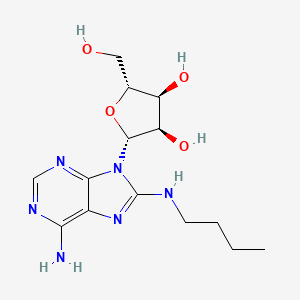


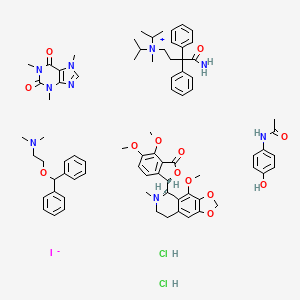



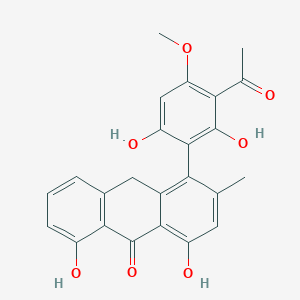
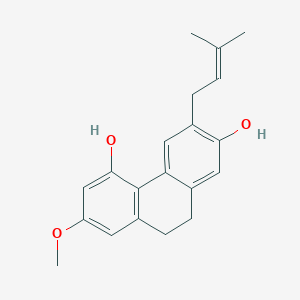

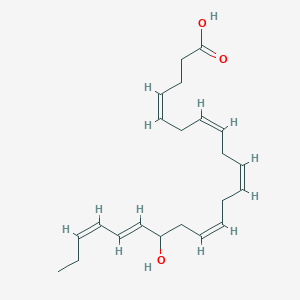


![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
